molecular formula C19H21Cl2NO3 B442932 N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B442932
M. Wt: 382.3g/mol
InChI Key: NLVQLOWYPKEVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a cycloheptyl group and a dichlorophenoxy methyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptyl group: This step involves the alkylation of the furan ring with a cycloheptyl halide in the presence of a strong base.

    Attachment of the dichlorophenoxy methyl group: This is usually done through a nucleophilic substitution reaction, where the furan ring is reacted with a dichlorophenoxy methyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide: Similar structure but with a different substitution pattern on the phenoxy group.

    N-cycloheptyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide: Features fluorine substitutions instead of chlorine.

Uniqueness

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cycloheptyl group and the dichlorophenoxy methyl group provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H21Cl2NO3

Molecular Weight

382.3g/mol

IUPAC Name

N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21Cl2NO3/c20-13-7-9-17(16(21)11-13)24-12-15-8-10-18(25-15)19(23)22-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,22,23)

InChI Key

NLVQLOWYPKEVNG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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